molecular formula C11H14FNO B1407331 3-(2-Fluoro-3-methylphenoxy)pyrrolidine CAS No. 1505609-00-6

3-(2-Fluoro-3-methylphenoxy)pyrrolidine

Cat. No.: B1407331
CAS No.: 1505609-00-6
M. Wt: 195.23 g/mol
InChI Key: BRLXQVYXELIYEK-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-methylphenoxy)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-fluoro-3-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-3-methylphenoxy)pyrrolidine typically involves the reaction of 2-fluoro-3-methylphenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with pyrrolidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-3-methylphenoxy)pyrrolidine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

Scientific Research Applications

3-(2-Fluoro-3-methylphenoxy)pyrrolidine has various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-3-methylphenoxy)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluorine atom in the aromatic ring enhances the compound’s binding affinity and selectivity by forming strong interactions with the target sites .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluoro-3-methoxyphenyl)pyrrolidine
  • 3-(2-Fluoro-4-methylphenoxy)pyrrolidine
  • 3-(2-Fluoro-3-chlorophenoxy)pyrrolidine

Uniqueness

3-(2-Fluoro-3-methylphenoxy)pyrrolidine is unique due to the specific positioning of the fluoro and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

IUPAC Name

3-(2-fluoro-3-methylphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-8-3-2-4-10(11(8)12)14-9-5-6-13-7-9/h2-4,9,13H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLXQVYXELIYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCNC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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